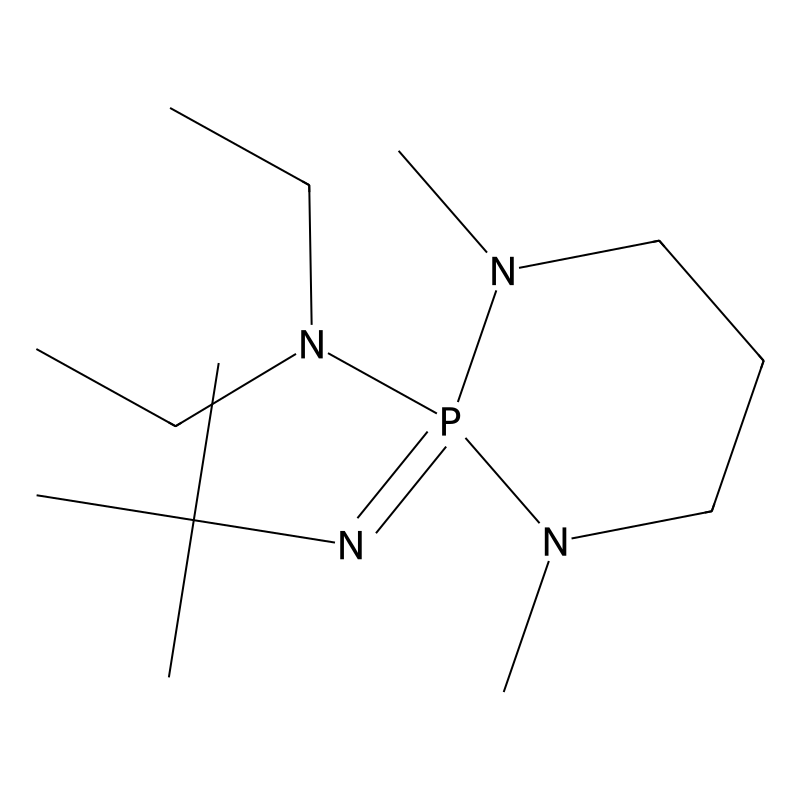BEMP phosphazene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drug Delivery
One of the most actively explored areas of research for BEMP phosphazene is in drug delivery systems. Its ability to form stable, biocompatible nanoparticles makes it a potential carrier for various drugs, including those with poor solubility or targeting challenges. Researchers are investigating the use of BEMP phosphazene nanoparticles to encapsulate drugs and deliver them to specific sites in the body, potentially improving their efficacy and reducing side effects.
Tissue Engineering
BEMP phosphazene's biocompatibility and ability to mimic the natural extracellular matrix (ECM) make it a potential candidate for tissue engineering applications. Researchers are exploring its use in scaffolds and hydrogels that can support cell growth and differentiation, promoting tissue regeneration [].
BEMP phosphazene, scientifically known as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diaza-phosphorine, is a member of the phosphazene family. This compound features a phosphorus atom double-bonded to nitrogen and is characterized by its strong basicity and unique structural properties. BEMP phosphazene is recognized for its exceptional ability to act as a superb base in various
BEMP is a corrosive and hazardous compound. Here are some key safety points:
- Ring-Opening Polymerization: BEMP acts as a nucleophilic initiator in the ring-opening polymerization of various lactones and thiolactones. For instance, it catalyzes the polymerization of β-thiobutyrolactone, leading to the formation of polythioesters .
- Proton Transfer Reactions: The compound exhibits notable reactivity in proton transfer reactions with nitroalkanes, demonstrating its strong basic character .
- Alkylation Reactions: BEMP has been employed in alkylation reactions involving aziridine electrophiles, showcasing its versatility as a catalyst .
BEMP phosphazene can be synthesized through several methods:
- Condensation Reactions: The synthesis often involves the condensation of appropriate amines with phosphorus-containing precursors under controlled conditions.
- Phosphorane Formation: It can also be synthesized via the reaction of phosphorus trichloride with nitrogen-containing bases followed by hydrolysis or other modifications to yield the desired phosphazene structure.
- Ring Closure Techniques: Advanced synthetic strategies may include ring closure techniques that utilize existing phosphazenes as starting materials to generate BEMP through cyclization reactions.
BEMP phosphazene finds applications in various fields:
- Organic Synthesis: It serves as a catalyst for numerous organic transformations, including polymerizations and nucleophilic substitutions.
- Polymer Chemistry: Its ability to initiate polymerization processes makes it valuable in producing biodegradable polymers and other advanced materials.
- Catalysis: BEMP is used in phase-transfer catalysis and other catalytic applications due to its strong basic properties .
Interaction studies involving BEMP phosphazene mainly focus on its reactivity with different substrates:
- Proton Transfer Dynamics: Research has shown that BEMP can engage in proton transfer reactions with various substrates, influencing reaction kinetics and equilibria.
- Substrate Specificity: The steric properties of BEMP allow it to selectively interact with certain electrophiles, enhancing reaction efficiency and selectivity .
BEMP phosphazene is part of a broader class of phosphazenes that exhibit similar structural features but differ in their reactivity and applications. Notable similar compounds include:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butylimino-tris(pyrrolidino)phosphorane | R-N=P(NR₂)₃ | Known for high pK_a values; used in various organic reactions |
| Tert-octylimino-tris(dimethylamino)phosphorane | R-N=P(NR₂)₃ | Exhibits strong basicity; useful in nucleophilic additions |
| Phosphorimidic triamides | R-N=P(NR₂)₃ | Strong bases; employed in diverse synthetic applications |
Uniqueness of BEMP Phosphazene
BEMP phosphazene stands out due to its specific combination of steric bulk from the tert-butyl group and the diethylamino substituents, which enhance its nucleophilicity while maintaining stability. This unique structure allows BEMP to function effectively as both a base and a catalyst across various chemical processes, distinguishing it from other phosphazenes that may not exhibit the same level of reactivity or versatility.
XLogP3
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive






